molecular formula C6H7Cl2N B1212944 2-(Chloromethyl)pyridine hydrochloride CAS No. 6959-47-3

2-(Chloromethyl)pyridine hydrochloride

Cat. No. B1212944
CAS RN: 6959-47-3
M. Wt: 164.03 g/mol
InChI Key: JPMRGPPMXHGKRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-(Chloromethyl)pyridine hydrochloride has been synthesized through various methods, including the chlorination of 2-methylpyridine hydrochloride with Cl2 in a gas-liquid countercurrent tubular reactor, demonstrating the versatility and adaptability of its synthesis process under different conditions (Huang Xiao-shan, 2009). Another method involves the use of POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent, showcasing the chemical's ability to be synthesized from 2-methylpyridineN-oxide under mild reaction conditions (Xia Liang, 2007).

Molecular Structure Analysis

The molecular structure of 2-(Chloromethyl)pyridine hydrochloride and its derivatives has been elucidated through various spectroscopic and crystallographic techniques. For example, studies on 2-chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines and their methylsulphinyl derivatives provide insight into the weak hydrogen-bonding interactions and crystallization properties of these compounds, highlighting the importance of molecular structure in determining their chemical behavior and reactivity (Sen Ma et al., 2018).

Chemical Reactions and Properties

2-(Chloromethyl)pyridine hydrochloride undergoes various chemical reactions, demonstrating its reactivity and functional versatility. The compound has been used in bioassays to assess its carcinogenicity, showing no significant positive associations with tumor incidence in animal models, thus indicating its potential safety for use in further chemical applications (National Toxicology Program technical report series, 1979).

Physical Properties Analysis

The physical properties of 2-(Chloromethyl)pyridine hydrochloride, such as its solubility, melting point, and boiling point, are crucial for its handling and application in chemical syntheses. Although specific details on these properties are not directly provided in the reviewed literature, understanding these physical characteristics is essential for designing reaction conditions and processes involving this compound.

Chemical Properties Analysis

The chemical properties of 2-(Chloromethyl)pyridine hydrochloride, including its reactivity with various nucleophiles and electrophiles, its stability under different conditions, and its ability to participate in complex chemical reactions, are fundamental aspects of its utility in synthetic chemistry. Studies have explored its use in the synthesis of complex molecules, revealing its role as a versatile intermediate in organic synthesis (Rohidas Gilbile et al., 2017).

Scientific Research Applications

Bioassay for Carcinogenicity

2-(Chloromethyl)pyridine hydrochloride has been used in bioassays to determine its potential carcinogenicity. A study conducted by the National Cancer Institute explored its effects on Fischer 344 rats and B6C3F1 mice. The results indicated that under the conditions of this bioassay, 2-(chloromethyl)pyridine hydrochloride was not carcinogenic to these animals (National Toxicology Program technical report series, 1979).

Electrical Conductivity in TCNQ Complexes

This compound has been utilized in the study of electrical conductivity. Specifically, it's involved in the formation of TCNQ complexes derived from 2,2′-dichlorodiethyl ether and poly(epichlorhydrin). The resistivities of these salts were measured, contributing to the understanding of electrical properties in such compounds (J. Bruce & J. R. Herson, Polymer, 1967).

Trace Analysis in Pharmaceuticals

In pharmaceutical research, a liquid chromatographic-tandem mass spectrometric method was developed for the trace analysis of 2-(chloromethyl)pyridine hydrochloride as a genotoxic impurity in pantoprazole sodium drug substances. This method exemplifies the compound's relevance in ensuring the safety and purity of pharmaceutical products (N. Venugopal et al., Journal of pharmaceutical and biomedical analysis, 2012).

Synthesis of Coordination Compounds

The compound is involved in the synthesis of new coordination compounds of copper(II) and cobalt(II). These syntheses contribute to the development of materials with potentially unique chemical and physical properties, useful in various scientific fields (A. Protsenko et al., Journal of Molecular Structure, 2021).

In Synthesis of Organic Compounds

2-(Chloromethyl)pyridine hydrochloride is used in organic synthesis, such as in the preparation of 2-chloro-6-(trichloromethyl)pyridine, highlighting its role in creating specialized chemical products (Huang Xiao-shan, Fine Chemical Intermediates, 2009).

Use in Catalytic Reactions

It serves as a catalyst in acylation reactions, demonstrating its utility in chemical processes that form the basis of many industrial and research applications (Zhihui Liu et al., Organic letters, 2014).

Photocatalytic Degradation Studies

Its derivatives are studied in photocatalytic degradation processes, vital for environmental remediation and understanding the breakdown of chemical pollutants (D. R. Stapleton et al., Applied Catalysis B-environmental, 2010).

Environmental Impact Assessments

Finally, its synthesis and applications are evaluated through green metric evaluations, highlighting the increasing importance of sustainability in chemical manufacturing and usage (Rohidas Gilbile et al., Oriental journal of chemistry, 2017).

Safety And Hazards

This compound is harmful if swallowed, inhaled, or absorbed through the skin . It causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid dust formation . In case of contact, immediate medical attention is required .

properties

IUPAC Name

2-(chloromethyl)pyridine;hydrochloride
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InChI

InChI=1S/C6H6ClN.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5H2;1H
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InChI Key

JPMRGPPMXHGKRO-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=NC(=C1)CCl.Cl
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Molecular Formula

C6H6ClN.ClH, C6H7Cl2N
Record name 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Related CAS

4377-33-7 (Parent)
Record name 2-(Chloromethyl)pyridine hydrochloride
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DSSTOX Substance ID

DTXSID1020308
Record name 2-(Chloromethyl)pyridine hydrochloride
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Molecular Weight

164.03 g/mol
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Physical Description

2-(chloromethyl)pyridine hydrochloride is an off-white chunky solid. (NTP, 1992), Off-white solid; [CAMEO] Off-white or tan crystalline powder; [MSDSonline]
Record name 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Record name 2-(Chloromethyl)pyridine hydrochloride
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Record name 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Product Name

2-(Chloromethyl)pyridine hydrochloride

CAS RN

6959-47-3, 110656-58-1
Record name 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Record name 2-(Chloromethyl)pyridine hydrochloride
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Record name 2-(chloromethyl)pyridinium chloride
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Record name 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Melting Point

257 to 261 °F (NTP, 1992), 166-173 °C
Record name 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Record name 2-(CHLOROMETHYL)PYRIDINE HYDROCHLORIDE
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Synthesis routes and methods I

Procedure details

By following the procedure of Example 1, part A, but replacing 4-acetaminophenol with 2-acetaminophenol, and 4-chloromethylpyridine hydrocholoride, with 2-chloromethylpyridine hydrochloride, the title compound is obtained.
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Synthesis routes and methods II

Procedure details

A solution of 200 g (2.15 moles) of 2-methyl-pyridine and 14 g of dimethylformamide in 750 ml chloroform was heated at reflux while 300 g (1.29 mole) of trichloroisocyanuric acid (min. 90% available chlorine) were added thereto in portions without heating over 50 minutes as the reaction mixture remained under reflux by itself. The mixture was stirred for another 2 hours and was cooled and vacuum filtered. The filtrate was washed with 100 ml of 5% sodium hydroxide and the chloroform phase was dried over MgSO4, and filtered. 100 g (2.74 moles) of dry hydrogen chloride were added to the filtrate which was evaporated to dryness under vacuum. The residue was added to 250 ml of dry acetone and the mixture was stirred and vacuum filtered. The precipitate was washed with a little acetone and dried to obtain 185 g of 2-chloromethyl-pyridine hydrochloride. The acetone solution was cooled in the refrigerator to obtain another 42 g product for a total yield of 227 g (64.4%) melting at 120° to 122° C.
Quantity
200 g
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14 g
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750 mL
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300 g
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Quantity
100 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
562
Citations
S Pappalardo, L Giunta, M Foti… - The Journal of …, 1992 - ACS Publications
The syntheses, structures, and conformations of nine of the 13 possible [(2-pyridylmethyl) oxy] calix [4] arene conformers obtainable by direct substitution on calix [4] arenes la, b are …
Number of citations: 121 pubs.acs.org
S Pappalardo, G Ferguson - The Journal of Organic Chemistry, 1996 - ACS Publications
A study of the base-catalyzed alkylation of p-tert-butylcalix[5]arene (1) with 2-(chloromethyl)pyridine hydrochloride (PicCl·HCl) in DMF has led to the isolation and identification of the 7 …
Number of citations: 20 pubs.acs.org
P Neri, S Pappalardo - The Journal of Organic Chemistry, 1993 - ACS Publications
A study of the base-catalyzed alkylation of p-tert-butylcalix [6] arene (1) with 2-(chloromethyl)-pyridine in DMF has led to theisolation and identification of 10 of the 12 possible pyridinyl …
Number of citations: 60 pubs.acs.org
AN Protsenko, OG Shakirova, AE Protsenko… - Journal of Molecular …, 2021 - Elsevier
New coordination compounds of copper(II) and cobalt(II) with 3-(chloromethyl)pyridine hydrochloride (HL 1 )Cl and 2-(chloromethyl)pyridine hydrochloride (HL 2 )Cl of the following …
Number of citations: 5 www.sciencedirect.com
S Ma, M Chen, FF Fan, AQ Jia, QF Zhang - Journal of Chemical …, 2018 - Springer
Abstract Treatment of 2-(chloromethyl)-pyridine derivatives 3,5-dimethyl-4-(alkoxy)-2-(chloromethyl)-pyridine hydrochloride (alkoxy = methoxy, 1; ethoxy, 2) with 1-(4-chloro-phenyl)…
Number of citations: 2 link.springer.com
SF Malysheva, NA Belogorlova, VA Kuimov… - Tetrahedron …, 2018 - Elsevier
In the superbase KOH/H 2 O/toluene/phase-transfer catalyst system, 2-picolyl chloride, generated in situ from 2-(chloromethyl)pyridine hydrochloride, reacts with elemental phosphorus …
Number of citations: 18 www.sciencedirect.com
National Toxicology Program - … technical report series, 1979 - pubmed.ncbi.nlm.nih.gov
2-(Chloromethyl)pyridine hydrochloride, an aromatic heterocycle used in a variety of syntheses, was selected for bioassay by the National Cancer Institute because of the structural …
Number of citations: 1 pubmed.ncbi.nlm.nih.gov
F Bottino, L Giunta, S Pappalardo - The Journal of Organic …, 1989 - ACS Publications
Treatment of calix [4] arenes 1 with a large excess of 2-(chloromethyl) pyridine hydrochloride in NJJ-dimethylformamide produced tetrakis [(2-pyridyl-methyl) oxy] calix [4] arenes (2) in a …
Number of citations: 98 pubs.acs.org
AF McFee, PP Jauhar, KW Lowe… - Environmental and …, 1989 - Wiley Online Library
Three pairs of structurally similar carcinogenic/ non‐carcinogenic chemicals were tested for in vivo genotoxic activity in B6C3F1 mice. The carcinogenic/non‐carcinogenic pairs, …
Number of citations: 31 onlinelibrary.wiley.com
F Zhang, K Kumamaru, H Yamamoto - Journal of inclusion phenomena …, 2002 - Springer
An attempted O-alkylation of the flexible macrocycle 1with 2-(chloromethyl)pyridine in the presence of Cs 2 CO 3 under THF reflux afforded a mixture of twoconformers of tetra-O-…
Number of citations: 36 link.springer.com

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